molecular formula C10H20N2O B2890152 4-Methoxy-1-(pyrrolidin-3-yl)piperidine CAS No. 1249760-60-8

4-Methoxy-1-(pyrrolidin-3-yl)piperidine

Cat. No.: B2890152
CAS No.: 1249760-60-8
M. Wt: 184.283
InChI Key: VEDVBJSTRUWUDG-UHFFFAOYSA-N
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Description

4-Methoxy-1-(pyrrolidin-3-yl)piperidine is a chemical compound characterized by the presence of a methoxy group attached to a piperidine ring, which is further substituted with a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine typically involves the reaction of 4-methoxypiperidine with a suitable pyrrolidine derivative under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the piperidine, followed by nucleophilic substitution with a pyrrolidine halide. The reaction is usually carried out in an inert solvent like tetrahydrofuran at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, possibly involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1-(pyrrolidin-3-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl compound.

    Reduction: The piperidine ring can be reduced to form a more saturated compound.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a ketone or aldehyde, while reduction of the piperidine ring may produce a more saturated amine.

Scientific Research Applications

4-Methoxy-1-(pyrrolidin-3-yl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy group and the pyrrolidinyl substitution play crucial roles in its binding affinity and selectivity. The compound may modulate the activity of neurotransmitter systems, influencing various physiological processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-1-(pyrrolidin-2-yl)piperidine
  • 4-Methoxy-1-(pyrrolidin-4-yl)piperidine
  • 4-Methoxy-1-(pyrrolidin-3-yl)pyridine

Uniqueness

4-Methoxy-1-(pyrrolidin-3-yl)piperidine is unique due to the specific positioning of the methoxy and pyrrolidinyl groups, which confer distinct chemical and biological properties. This structural uniqueness can result in different binding affinities and selectivities compared to similar compounds, making it a valuable molecule for targeted research and development .

Properties

IUPAC Name

4-methoxy-1-pyrrolidin-3-ylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-13-10-3-6-12(7-4-10)9-2-5-11-8-9/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDVBJSTRUWUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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